3-Methyl-8-azabicyclo[3.2.1]octane hydrochloride
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Overview
Description
3-Methyl-8-azabicyclo[321]octane hydrochloride is a bicyclic nitrogen-containing compound It is a derivative of the tropane alkaloid family, which is known for its significant biological activities
Mechanism of Action
Target of Action
The primary target of 3-Methyl-8-azabicyclo[3.2.1]octane;hydrochloride It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .
Mode of Action
The specific mode of action of 3-Methyl-8-azabicyclo[3.2.1]octane;hydrochloride It is suggested that the compound may interact with its targets in a manner similar to other tropane alkaloids .
Biochemical Pathways
The biochemical pathways affected by 3-Methyl-8-azabicyclo[3.2.1]octane;hydrochloride Given its structural similarity to tropane alkaloids , it may affect similar biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-8-azabicyclo[3.2.1]octane hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through several methodologies:
Enantioselective Construction from Acyclic Starting Materials: This approach involves the use of acyclic starting materials that contain all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold.
Desymmetrization of Achiral Tropinone Derivatives: This method achieves stereochemical control directly in the transformation that generates the 8-azabicyclo[3.2.1]octane architecture.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including optimization of reaction conditions and use of efficient catalysts, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-8-azabicyclo[3.2.1]octane hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3-Methyl-8-azabicyclo[3.2.1]octane hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying the biological activities of tropane alkaloids.
Industry: It is used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and dyestuffs.
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octane: This compound shares the same bicyclic structure but lacks the methyl group at the 3-position.
3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride: This compound has a hydroxyl group at the 3-position and a carboxylic acid group.
tert-Butyl exo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate: This compound has an amino group at the 3-position and a carboxylate group.
Uniqueness
3-Methyl-8-azabicyclo[3.2.1]octane hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 3-position can affect its interaction with molecular targets and its overall pharmacological profile.
Properties
IUPAC Name |
3-methyl-8-azabicyclo[3.2.1]octane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-6-4-7-2-3-8(5-6)9-7;/h6-9H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLVQLFEXFBTEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CCC(C1)N2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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